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molecular formula C17H14Cl2N2O5 B8573141 Methyl 2-[(2,6-dichlorobenzoyl)amino]-3-(4-nitrophenyl)propanoate

Methyl 2-[(2,6-dichlorobenzoyl)amino]-3-(4-nitrophenyl)propanoate

Cat. No. B8573141
M. Wt: 397.2 g/mol
InChI Key: CFIPGTUHZRSHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07638630B2

Procedure details

To a solution of methyl 2-amino-3-(4-nitrophenyl)propanoate 2 (9.5 g) in CH2Cl2 (40 ml) is added, at 0° C., 2,6-dichlorobenzoyl chloride (7.71 g) dissolved in CH2Cl2 (40 ml). DIPEA (2 equ.) is then added dropwise to the mixture at 0° C. The reaction is then risen at RT and pH is brought to 7-8 by addition of DIPEA. The mixture is stirred for 2 h, then evaporated and the residue is placed in AcOEt (175 ml). The organic phase is washed one time with 5% NaHCO3 (150 ml), one time with water, one time with 10% KHSO4 (150 ml) and one time with brine, dried over MgSO4 and evaporated. No further purification is needed.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7.71 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=1)[C:3]([O:5][CH3:6])=[O:4].[Cl:17][C:18]1[CH:26]=[CH:25][CH:24]=[C:23]([Cl:27])[C:19]=1[C:20](Cl)=[O:21].CCN(C(C)C)C(C)C>C(Cl)Cl>[Cl:17][C:18]1[CH:26]=[CH:25][CH:24]=[C:23]([Cl:27])[C:19]=1[C:20]([NH:1][CH:2]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=1)[C:3]([O:5][CH3:6])=[O:4])=[O:21]

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
NC(C(=O)OC)CC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7.71 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C(=CC=C1)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is then risen at RT
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
The organic phase is washed one time with 5% NaHCO3 (150 ml), one time with water, one time with 10% KHSO4 (150 ml) and one time with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
No further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=C(C(=O)NC(C(=O)OC)CC2=CC=C(C=C2)[N+](=O)[O-])C(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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